molecular formula C24H21NO6 B3596612 methyl 4,5-dimethoxy-2-[(9H-xanthen-9-ylcarbonyl)amino]benzoate

methyl 4,5-dimethoxy-2-[(9H-xanthen-9-ylcarbonyl)amino]benzoate

Cat. No.: B3596612
M. Wt: 419.4 g/mol
InChI Key: GCQMNWFKSPMPFU-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethoxy-2-[(9H-xanthen-9-ylcarbonyl)amino]benzoate is a complex organic compound that belongs to the class of xanthone derivatives. Xanthones are known for their diverse biological activities and are often used in medicinal chemistry due to their unique structural properties .

Properties

IUPAC Name

methyl 4,5-dimethoxy-2-(9H-xanthene-9-carbonylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO6/c1-28-20-12-16(24(27)30-3)17(13-21(20)29-2)25-23(26)22-14-8-4-6-10-18(14)31-19-11-7-5-9-15(19)22/h4-13,22H,1-3H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCQMNWFKSPMPFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,5-dimethoxy-2-[(9H-xanthen-9-ylcarbonyl)amino]benzoate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4,5-dimethoxy-2-aminobenzoic acid with 9H-xanthen-9-ylcarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dimethoxy-2-[(9H-xanthen-9-ylcarbonyl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4,5-dimethoxy-2-[(9H-xanthen-9-ylcarbonyl)amino]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4,5-dimethoxy-2-[(9H-xanthen-9-ylcarbonyl)amino]benzoate involves its interaction with various molecular targets. It is known to modulate the activity of nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of the cellular antioxidant response. By enhancing Nrf2 activity, the compound helps in reducing oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(5,6-dimethyl-9-oxo-9H-xanthen-4-yl)acetate
  • 1-(((4-Fluorobenzyl)amino)methyl)-3,4-dimethoxy-9H-xanthen-9-one

Uniqueness

Methyl 4,5-dimethoxy-2-[(9H-xanthen-9-ylcarbonyl)amino]benzoate is unique due to its specific substitution pattern on the xanthone core, which imparts distinct biological activities. Its ability to modulate Nrf2 activity sets it apart from other xanthone derivatives, making it a promising candidate for further research in medicinal chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4,5-dimethoxy-2-[(9H-xanthen-9-ylcarbonyl)amino]benzoate
Reactant of Route 2
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methyl 4,5-dimethoxy-2-[(9H-xanthen-9-ylcarbonyl)amino]benzoate

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